molecular formula C12H15N5O2 B6638746 3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one

3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one

Cat. No. B6638746
M. Wt: 261.28 g/mol
InChI Key: WPCZJMMOOYSMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one is a compound that has gained attention in scientific research due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one can inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in tumor cells. In addition, it has been studied for its potential to protect against oxidative stress and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one in lab experiments is its potential to exhibit anti-inflammatory and anti-tumor properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.

Future Directions

For research on 3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one include further studies to elucidate its mechanism of action and to optimize its use in drug development. Additionally, it may be studied for its potential use in the treatment of neurodegenerative diseases, as well as for its potential to protect against oxidative stress and to improve cognitive function.

Synthesis Methods

The synthesis method of 3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one involves the reaction of 4-pyrazol-1-ylpiperidine-1-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydrazine hydrate to yield the final compound.

Scientific Research Applications

3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one has been studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory and anti-tumor properties in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

3-(4-pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c18-11-8-10(14-15-11)12(19)16-6-2-9(3-7-16)17-5-1-4-13-17/h1,4-5,9H,2-3,6-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCZJMMOOYSMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CC=N2)C(=O)C3=NNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Pyrazol-1-ylpiperidine-1-carbonyl)-1,4-dihydropyrazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.